molecular formula C13H21N3 B1489527 Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine CAS No. 1007869-49-9

Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine

Cat. No. B1489527
Key on ui cas rn: 1007869-49-9
M. Wt: 219.33 g/mol
InChI Key: ILTZZZSSHMENHM-UHFFFAOYSA-N
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Patent
US08158628B2

Procedure details

(2.00 g, 8.76 mmol), 4-chloropyridine hydrochloride (1.31 g, 8.76 mmol) and TEA (2.44 ml, 17.55 mmol) were in i-PrOH (10 ml) and heated in the microwave for 2 h at 120° C. The solvent was removed under vacuum. The product was purified by column chromatography (silica gel, DCM/(7 M NH3 in MeOH, 99:1→98:2→95:5). 2. The reaction was performed under an argon atmosphere. The amine from stage 1 (1.87 g, 4.56 mmol) was dissolved in dry THF (75 ml) and cooled to 0° C. A solution of LAH (2.4 M in THF, 7.6 ml, 18.25 mmol) was added dropwise. On completion of the addition the mixture was heated to 60° C. After a reaction time of 4.5 h the mixture was cooled to RT and stirred overnight at RT. Na2SO4.10H2O was added to the reaction solution until no further H2 evolution could be detected. The viscous solution was dried by adding Na2SO4 and filtered after approximately 30 min. The residue was rewashed with THF. The combined filtrates were concentrated to dryness and the crude product obtained was purified by column chromatography.
Name
4-chloropyridine hydrochloride
Quantity
1.31 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
1.87 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CC(O)C.C1COCC1>[CH3:7][NH:6][CH2:5][CH2:4][CH:3]1[CH2:8][CH2:7][N:6]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[CH2:5][CH2:4]1 |f:0.1,2.3.4.5.6.7|

Inputs

Step One
Name
4-chloropyridine hydrochloride
Quantity
1.31 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Step Two
Name
TEA
Quantity
2.44 mL
Type
reactant
Smiles
Step Three
Name
amine
Quantity
1.87 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
7.6 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Five
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (silica gel, DCM/(7 M NH3 in MeOH, 99:1→98:2→95:5)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
On completion of the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
After a reaction time of 4.5 h the mixture was cooled to RT
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The viscous solution was dried
ADDITION
Type
ADDITION
Details
by adding Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered after approximately 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNCCC1CCN(CC1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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